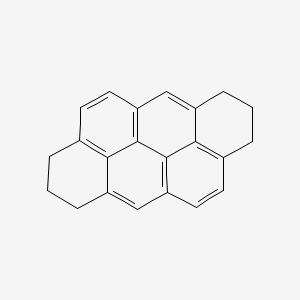![molecular formula C16H20O3 B13820266 cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol: is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it may be used to study the interactions of similar compounds with biological systems. Its structural similarity to certain natural products makes it a valuable tool for understanding biological pathways .
Medicine: In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate .
Industry: In industry, it can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Δ9-Tetrahydrocannabinol: A well-known compound with similar structural features but different biological activity.
Δ8-Tetrahydrocannabinol: Another structurally related compound with distinct properties.
Dronabinol: A synthetic form of Δ9-Tetrahydrocannabinol used in medicine.
Uniqueness: cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol is unique due to its specific stereochemistry and the presence of multiple functional groups.
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(6aS,10aR)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C16H20O3/c1-9-4-5-12-11(6-9)15-13(18)7-10(17)8-14(15)19-16(12,2)3/h6-8,11-12,17-18H,4-5H2,1-3H3/t11-,12+/m1/s1 |
InChI Key |
WRBRAMOWKIFTPD-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC1)C(OC3=CC(=CC(=C23)O)O)(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
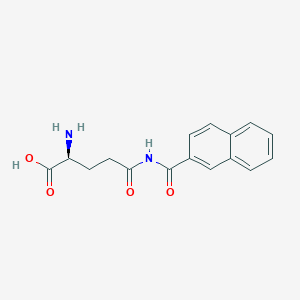
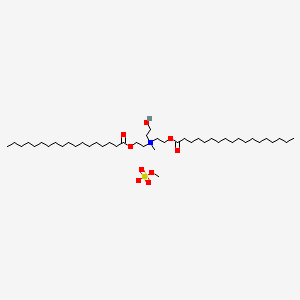
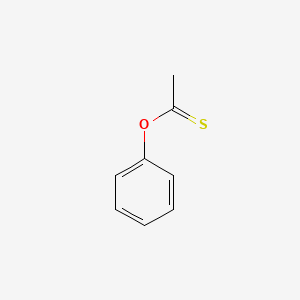

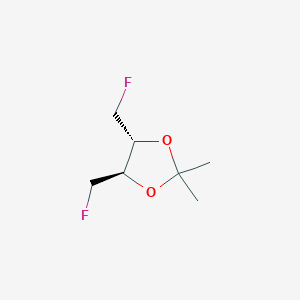
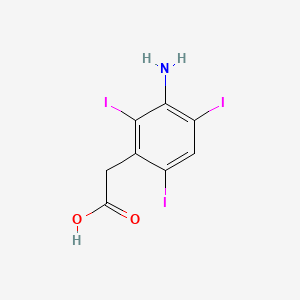
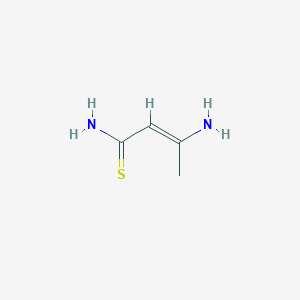
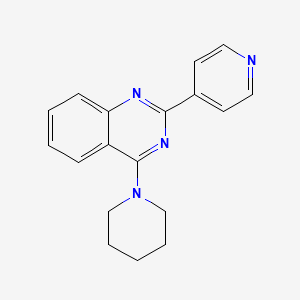
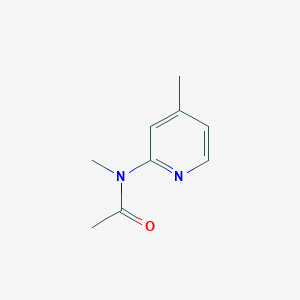
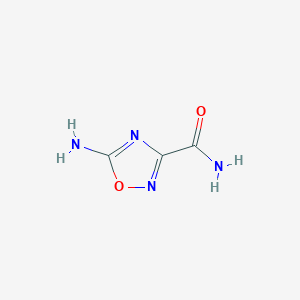
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
